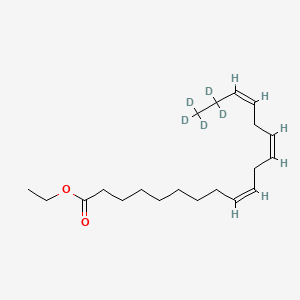

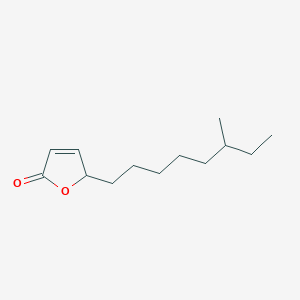

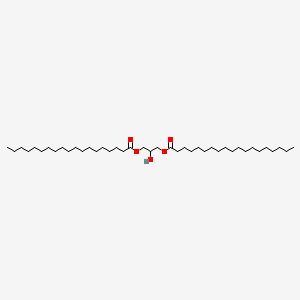

![molecular formula C63H98O6 B3026180 (4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-二十二碳六烯酸,1,1'-[2-[(1-氧代十六烷基)氧基]-1,3-丙二醇基]酯 CAS No. 197016-86-7](/img/structure/B3026180.png)

(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-二十二碳六烯酸,1,1'-[2-[(1-氧代十六烷基)氧基]-1,3-丙二醇基]酯

描述

Docosahexaenoic acid (DHA) is a major polyunsaturated fatty acid found in fish lipids, known for its cardiovascular protective effects and biological actions, including the inhibition of prostaglandin biosynthesis . DHA is metabolized in various ways in the body, including through lipoxygenation in the retina to produce hydroxy derivatives , and by liver microsomes to vicinal diol regioisomers . It is also a substrate for the synthesis of novel mediators like docosatrienes and resolvins, which have potent anti-inflammatory and protective roles in the brain and blood .

Synthesis Analysis

The synthesis of DHA involves the preferential movement of its precursor, tetracosahexaenoic acid, to peroxisomes for β-oxidation rather than being used for membrane lipid synthesis . The synthesis of epoxides and corresponding diols from DHA has been developed chemically, which involves

科学研究应用

DHA的生物活性代谢物

DHA因其在生成抗炎特异性促分辨介质(SPM)如消旋素、防御素和马雷辛方面的作用而受到认可。除此之外,DHA代谢物还表现出广泛的生物效应。它们参与能量消耗、脂质分解代谢、免疫调节、炎症消退以及促进伤口愈合和组织再生。这些代谢物在神经保护、高血压管理、疼痛减轻、心律失常预防和抗肿瘤活动中提供益处。由于DHA独特的化学结构和代谢途径,DHA代谢物的多样性暗示了未来发现潜在的新生物活性衍生物 (Kuda,2017)。

DHA在细胞和器官健康中的作用

含DHA的磷脂在细胞机制中起着至关重要的作用,特别是在肌肉细胞和视网膜感光器的肌浆网中,通过增强Ca2+-ATPase钙转运。这一功能对于维持这些细胞的健康和功能至关重要,表明DHA在细胞健康和疾病预防中具有更广泛的意义 (Infante,1987)。

DHA和神经系统健康

大量研究强调了DHA在脑发育、认知功能和神经保护中的重要性。DHA在大脑中的作用与其在神经膜中的结构存在以及其参与视觉和认知发育有关。研究表明,DHA有助于降低神经退行性疾病的风险,并在各个生命阶段支持认知功能,强调了其在膳食摄入中对大脑健康的重要性 (Lauritzen等人,2016)。

DHA的治疗潜力

DHA的治疗潜力延伸到解决代谢综合征、心血管疾病和炎症性疾病。其机制涉及调节细胞因子产生、巨噬细胞募集、微生物组成和胰岛素信号传导,突出了DHA在预防性健康策略和治疗具有炎症和代谢失调成分的疾病中的多方面作用 (Tabbaa等人,2013)。

DHA在生物技术应用中的作用

生物技术进步使得能够从微生物(如嗜盐红球藻)中有效地生产和提取DHA,为这种必需脂肪酸提供了一种可持续且高产的来源。这种微生物生产方法为满足各种应用(从营养保健品到功能性食品)中不断增长的DHA需求提供了一条有希望的途径,展示了DHA在健康和工业应用中的多功能性和潜力 (Wang等人,2021)。

属性

IUPAC Name |

[3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-27-29-31-33-35-38-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-37-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-39-36-34-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-34,38-41,46-47,49-50,60H,4-6,9,12-15,18,21-24,29-30,35-37,42-45,48,51-59H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,33-31-,34-32-,40-38-,41-39-,49-46-,50-47- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTALXLIWJFILFM-PPHCTRBVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

951.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0055897 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

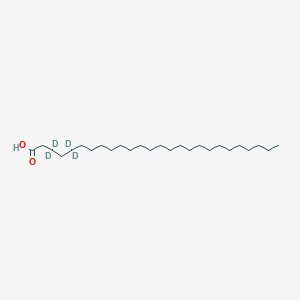

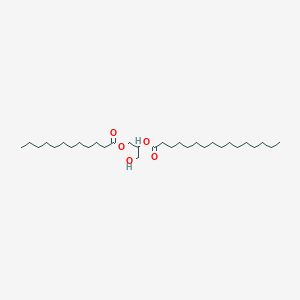

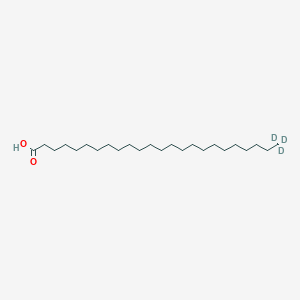

![Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026107.png)

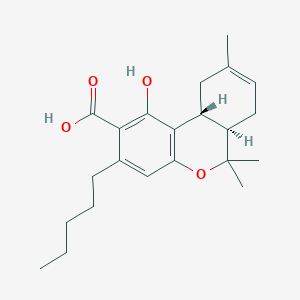

![9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester](/img/structure/B3026108.png)

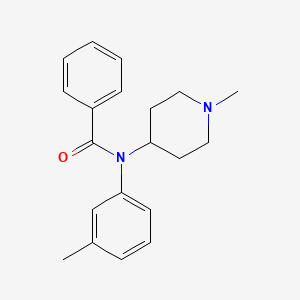

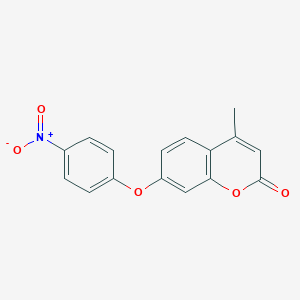

![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)